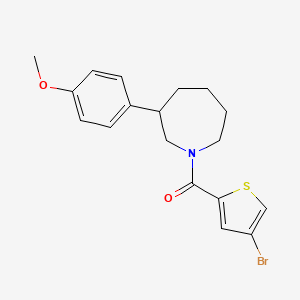

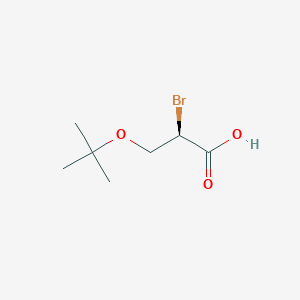

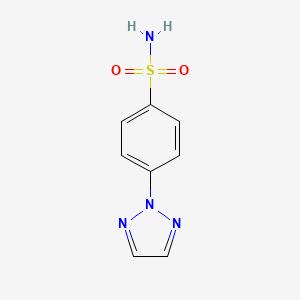

![molecular formula C10H11F3N2O B2421817 2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine CAS No. 2199764-74-2](/img/structure/B2421817.png)

2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agriculture. This compound is a pyrimidine derivative that has a cyclopropyl ring and a trifluoromethyl group attached to it.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Green Chemistry Approaches

The oxidation of C(sp3)-H bonds in nitrogen six-membered heterocyclic compounds, like pyrimidines, has been explored using water ultrasound-assisted oxidation. This method offers several advantages, including the use of green solvents, broad substrate scope, excellent yields, and minimal waste, showcasing a commitment to environmental sustainability in chemical synthesis processes (Gavrilović et al., 2018).

Heterocyclic Compound Synthesis

The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid showcases the chemical versatility of pyrimidine derivatives. These compounds, obtained through Michael-like 1,4-conjugate hydrocyanation, have been synthesized in both racemic and enantiopure forms, indicating their potential in developing therapeutically relevant molecules (Sukach et al., 2015).

Applications in Drug Development and Molecular Biology

Antimalarial Activity

A study on trifluoromethyl-substituted pyridine and pyrimidine analogues identified JPC-3210 as a promising compound for malaria treatment and prevention. This compound demonstrated superior in vitro antimalarial activity and lower cytotoxicity, highlighting the potential of pyrimidine derivatives in developing new antimalarial agents (Chavchich et al., 2016).

DNA Repair Mechanisms

Research on DNA photolyase, an enzyme that repairs DNA by utilizing visible light to break cyclobutane rings of dimers, provides insight into the molecular mechanisms of DNA repair. This study underscores the biological significance of pyrimidine derivatives in understanding cellular repair processes (Sancar, 1994).

properties

IUPAC Name |

2-cyclopropyl-4-(1,1,1-trifluoropropan-2-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-6(10(11,12)13)16-8-4-5-14-9(15-8)7-2-3-7/h4-7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBPOMJHHCUFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=NC(=NC=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2421734.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2421738.png)

![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421741.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2421752.png)

![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride](/img/structure/B2421754.png)